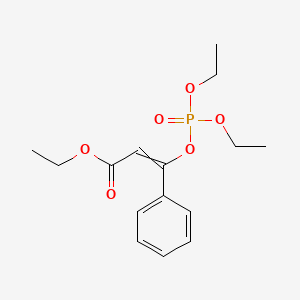
9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl-: is a complex organic compound with the molecular formula C25H21N It is characterized by the presence of a fluorene core substituted with a dimethyl group and a naphthalenyl amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl- typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives followed by amination reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would include the purification of intermediates and final products using methods such as recrystallization or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its structural properties make it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 9,9-Dimethyl-9H-fluoren-2-amine
- 9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine
- 9H-Fluoren-2-amine, N,N-dimethyl-
Comparison: Compared to its similar compounds, 9H-Fluoren-2-amine, 9,9-dimethyl-N-1-naphthalenyl- stands out due to its unique combination of the fluorene core and naphthalenyl amine group. This structural uniqueness imparts distinct electronic and steric properties, making it valuable in specific applications such as organic electronics and medicinal chemistry.
Eigenschaften
Molekularformel |
C25H21N |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
9,9-dimethyl-N-naphthalen-1-ylfluoren-2-amine |
InChI |
InChI=1S/C25H21N/c1-25(2)22-12-6-5-11-20(22)21-15-14-18(16-23(21)25)26-24-13-7-9-17-8-3-4-10-19(17)24/h3-16,26H,1-2H3 |
InChI-Schlüssel |
MWYTZYPVUPXJOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)




![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)





![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)

